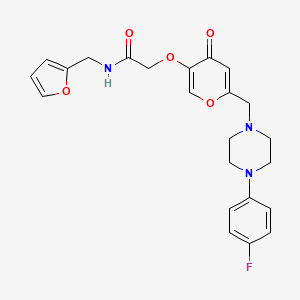

![molecular formula C16H19N3O B2640016 2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide CAS No. 2034263-84-6](/img/structure/B2640016.png)

2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide, also known as MLA, is a selective agonist for the muscarinic acetylcholine receptor subtype M1. It is a synthetic compound that is widely used in scientific research for its ability to selectively activate M1 receptors, which are primarily found in the brain. MLA has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Studies have demonstrated various synthetic routes and reactions involving azabicyclo[3.1.0]hexane derivatives, highlighting their versatility in organic synthesis. For example, Meyer, Kellert, and Ebert (1979) prepared a number of 6-azabicycIo[3.1.0]hexane ring systems via the oxidation of N-aminophthalimide, demonstrating the stability and potential for further chemical modifications of these compounds (G. Meyer, C. A. Kellert, R. Ebert, 1979). Debrouwer et al. (2013) described the synthesis of 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, showcasing a method to introduce functional groups that could have implications for the development of pharmaceuticals or materials (Wouter Debrouwer, T. Heugebaert, K. Van Hecke, C. Stevens, 2013).

Biological Activity

Compounds containing indole and azabicyclo[3.1.0]hexane units have been investigated for their biological activities. For instance, the study of indole derivatives by Attaby, Ramla, and Gouda (2007) explored the synthesis of compounds with potential antimicrobial and enzyme inhibition activities, suggesting the utility of indole-based structures in medicinal chemistry (F. Attaby, M. Ramla, Eman M. Gouda, 2007). Another example is the research by Gopi and Dhanaraju (2020), which focused on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, revealing the potential for developing new antioxidant agents (C. Gopi, M. Dhanaraju, 2020).

Applications in Drug Design

The structural motifs present in the specified compound are also relevant in drug design. Research into azabicycloalkane derivatives, such as the study by Kato et al. (1995), has identified potent 5-HT3 (serotonin-3) receptor antagonists, illustrating the application of these structures in the development of therapeutics for conditions like nausea and vomiting associated with chemotherapy (M. Kato, K. Ito, S. Nishino, H. Yamakuni, H. Takasugi, 1995).

Mecanismo De Acción

The 3-azabicyclo[3.1.0]hexane structure can be synthesized via an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This might suggest that the compound “2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide” could also be synthesized using similar methods.

Propiedades

IUPAC Name |

2-indol-1-yl-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-18-8-12-13(9-18)16(12)17-15(20)10-19-7-6-11-4-2-3-5-14(11)19/h2-7,12-13,16H,8-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBOFHRFELMAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C2NC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639935.png)

![8-allyl-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639938.png)

![N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2639942.png)

![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2639951.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)